

spectroscopic data analysis of 2-vinyllaniline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Vinyllaniline

Cat. No.: B1311222

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Spectroscopic Data Analysis of 2-Vinyllaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-vinyllaniline** (also known as 2-aminostyrene), a valuable building block in organic synthesis. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-vinyllaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data Not Available	-	-	Aromatic Protons
Data Not Available	-	-	Vinyl Proton (CH)
Data Not Available	-	-	Vinyl Protons (CH ₂)
Data Not Available	-	-	Amine Protons (NH ₂)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data Not Available	Aromatic Carbons
Data Not Available	Vinyl Carbon (CH)
Data Not Available	Vinyl Carbon (CH ₂)

Note: Specific chemical shift and coupling constant data for **2-vinylaniline** were not readily available in public spectral databases at the time of this guide's compilation. The table structure is provided as a template for data population upon acquisition.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data Not Available	N-H Stretch (Amine)
Data Not Available	C-H Stretch (Aromatic)
Data Not Available	C-H Stretch (Vinylic)
Data Not Available	C=C Stretch (Aromatic)
Data Not Available	C=C Stretch (Vinylic)
Data Not Available	N-H Bend (Amine)
Data Not Available	C-N Stretch (Aromatic Amine)
Data Not Available	C-H Out-of-Plane Bend (Aromatic/Vinylic)

Note: A detailed peak list for the IR spectrum of **2-vinylaniline** was not available in a tabular format from the searched resources. The table indicates the expected absorption regions for the key functional groups.

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
119	Data Not Available	[M] ⁺ (Molecular Ion)
Data Not Available	-	[M-H] ⁺
Data Not Available	-	[M-NH ₂] ⁺
Data Not Available	-	[M-C ₂ H ₂] ⁺

Note: While the molecular ion peak is confirmed at m/z 119, a detailed fragmentation pattern with relative intensities was not available. The proposed fragments are based on common fragmentation pathways for aromatic amines and vinyl compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2-vinylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-vinylaniline** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial.
- Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Cap the NMR tube securely.

^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 8-16 scans, 2-4 second acquisition time, and a 1-2 second relaxation delay).
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

^{13}C NMR Acquisition:

- Use the same sample prepared for ^1H NMR.
- Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.

- A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Process the FID with an appropriate window function and Fourier transform.
- Phase the spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **2-vinylniline** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition (FT-IR):

- Obtain a background spectrum of the empty sample compartment to account for atmospheric CO_2 and H_2O .
- Place the prepared salt plates in the spectrometer's sample holder.
- Acquire the IR spectrum over the desired range (typically $4000\text{--}400\text{ cm}^{-1}$).
- Process the spectrum to display it in terms of transmittance or absorbance.
- Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **2-vinylniline** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the solution into the GC inlet.

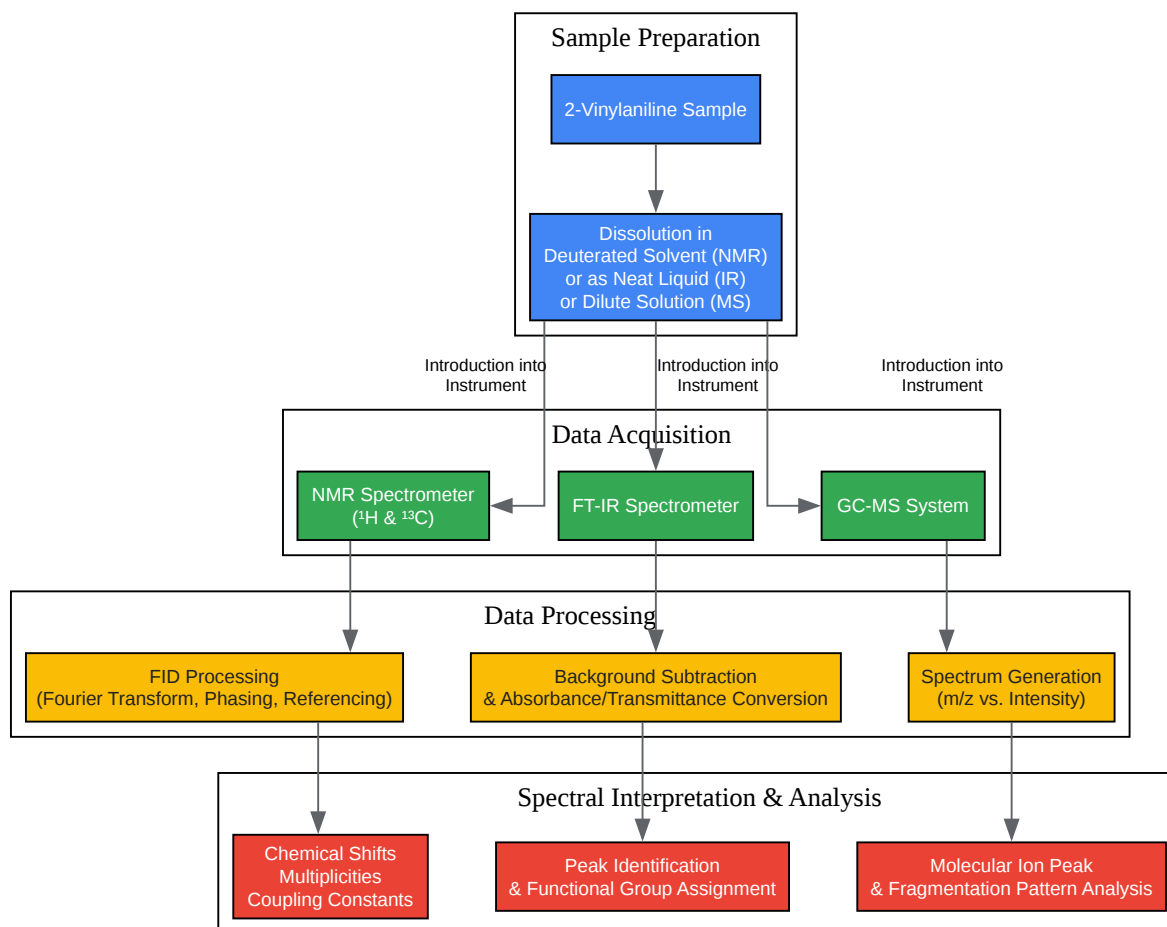
- The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
- The separated components elute from the column and enter the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

- The eluted **2-vinylniline** is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- This causes ionization and fragmentation of the molecule.
- The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualizations

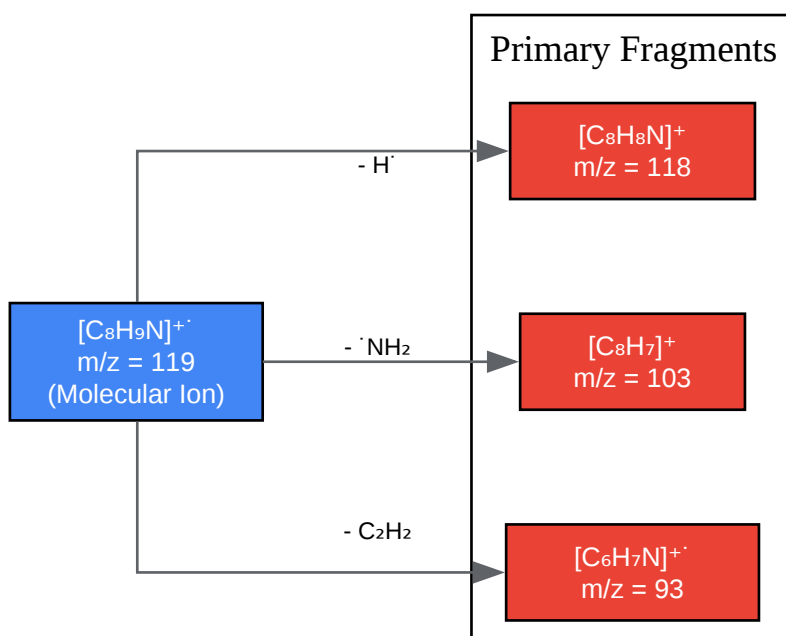
General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for the spectroscopic analysis of **2-vinylaniline**.

Proposed Mass Spectrometry Fragmentation of 2-Vinylaniline



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Caption: Proposed major fragmentation pathways for **2-vinylaniline** in EI-MS.

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